molecular formula C15H14ClN3O3 B1679447 Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate CAS No. 78756-33-9

Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

Cat. No. B1679447
CAS RN: 78756-33-9
M. Wt: 319.74 g/mol
InChI Key: QORLMYYHZLDYOR-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate is a compound with the molecular formula C15H14ClN3O3 . It is also known by other names such as Ro-151310 and CHEMBL415290 . The molecular weight of this compound is 319.74 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazo[1,5-a][1,4]benzodiazepine core, which is a fused ring system containing two nitrogen atoms and one oxygen atom . The compound also contains a chloro substituent at the 8-position, a methyl group at the 5-position, and an ethyl ester group at the 3-position .

Scientific Research Applications

Pharmacokinetics and Metabolism

Midazolam is primarily metabolized in the human body through the liver, with a significant portion of the drug excreted via the kidneys. Nearly 90% of the administered dose is excreted within 24 hours, mainly as the conjugated 1-hydroxymethyl derivative, which accounts for 60-70% of the dose. The plasma clearance of midazolam indicates its rapid elimination, showcasing its efficiency in processing and potential for minimizing long-term accumulation within the body (Heizmann & Ziegler, 1981).

Clinical Pharmacology and Therapeutic Applications

Midazolam's effects on sleep parameters in normal subjects highlight its potential for research into sleep disorders and therapeutic applications. It has been shown to reduce sleep onset latency, increase sleep duration, and improve sleep quality, suggesting its utility in studying and potentially treating sleep-related conditions (Krieger, Mangin, & Kurtz, 1983).

Anesthesia and Sedation

Midazolam has been evaluated for its efficacy as a hypnotic agent in comparison with oxazepam, demonstrating significant benefits in reducing time taken to fall asleep and the number of nocturnal awakenings. This supports its application in anesthesia, particularly in inducing sedation for surgical procedures (Helcl, Lupolover, Buch, & Amrein, 1981).

Cardiovascular and Respiratory Effects

Investigations into the hemodynamic effects of midazolam in coronary patients have shown its utility in anesthesia induction, demonstrating beneficial hemodynamic properties. This suggests a potential research avenue in cardiovascular pharmacology, particularly in understanding the drug's impact on cardiac and vascular function during surgical interventions (Schleussner, Kramer, Müller, Scheld, & Hempelmann, 1981).

properties

IUPAC Name

ethyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLMYYHZLDYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229273
Record name Ro 15-3505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

CAS RN

78756-33-9
Record name Ro 15-3505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 15-3505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD5QFZ6DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Reactant of Route 4
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Reactant of Route 5
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Reactant of Route 6
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

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